4-(2,5-Difluorophenyl)-4-oxobutyric acid
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Overview
Description
4-(2,5-Difluorophenyl)-4-oxobutyric acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . This reaction is known for its efficiency in forming carbon-carbon bonds, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of 4-(2,5-Difluorophenyl)-4-oxobutyric acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluorophenyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
4-(2,5-Difluorophenyl)-4-oxobutyric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorophenylacetic acid: Shares the difluorophenyl group but differs in the backbone structure.
4-Fluorophenylacetic acid: Contains a single fluorine atom and a different backbone structure.
3,4-Difluorophenylacetic acid: Similar difluorophenyl group but with different substitution patterns on the aromatic ring.
Uniqueness
4-(2,5-Difluorophenyl)-4-oxobutyric acid is unique due to its specific combination of the difluorophenyl group and the butyric acid backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2,5-difluorophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFMCIZLSODNLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602666 |
Source
|
Record name | 4-(2,5-Difluorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871127-78-5 |
Source
|
Record name | 4-(2,5-Difluorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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